Etoperidone hydrochloride

Receptor pharmacology Radioligand binding Serotonin receptors

Procure Etoperidone hydrochloride as a validated internal standard for GC-MS trazodone quantification and a tool compound with 14% higher 5-HT1A affinity than trazodone (Ki=20.2 nM vs 23.6 nM). Rapid mCPP biotransformation enables comparative metabolic studies. Defined cardiovascular toxicity (LD50 720 mg/kg oral rat) for benchmarking novel SARI safety. Not interchangeable with trazodone in analytical protocols.

Molecular Formula C19H29Cl2N5O
Molecular Weight 414.4 g/mol
CAS No. 57775-22-1
Cat. No. B1671759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoperidone hydrochloride
CAS57775-22-1
SynonymsEtoperidone hydrochloride;  NSC 304398;  NSC-304398;  NSC304398
Molecular FormulaC19H29Cl2N5O
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl
InChIInChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H
InChIKeyBHKPQZVLIZKSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etoperidone Hydrochloride (CAS 57775-22-1) for Research and Analytical Applications: Procurement and Selection Guide


Etoperidone hydrochloride is a phenylpiperazine-class serotonin antagonist and reuptake inhibitor (SARI) developed in the 1970s as an atypical antidepressant analog of trazodone [1]. The compound acts as an antagonist at multiple receptor sites, with Kd values of 36 nM at 5-HT2 receptors, 38 nM at α1-adrenergic receptors, 85 nM at 5-HT1A receptors, and 570 nM at α2-adrenergic receptors . While its clinical development was discontinued and it is no longer marketed as a therapeutic agent [2], etoperidone hydrochloride remains an important reference standard in pharmaceutical analysis and a valuable tool compound for investigating phenylpiperazine pharmacology, particularly in comparative studies with its close structural analog trazodone .

Why Trazodone Cannot Substitute for Etoperidone Hydrochloride in Analytical and Pharmacological Research


Despite sharing a phenylpiperazine core and both yielding m-chlorophenylpiperazine (mCPP) as an active metabolite, etoperidone and trazodone exhibit distinct quantitative differences in receptor binding profiles, metabolic kinetics, and in vivo pharmacology that preclude simple interchangeability [1]. Etoperidone demonstrates more rapid biotransformation than trazodone, with differing elimination kinetics that affect the temporal profile of mCPP exposure [2]. In analytical chemistry, the structural distinction between these analogs enables etoperidone hydrochloride to serve as a validated internal standard in GC-MS assays for trazodone quantification — an application where substitution with trazodone itself would be methodologically invalid [3]. These compound-specific characteristics directly inform research design, analytical method validation, and the interpretation of comparative pharmacological data.

Etoperidone Hydrochloride: Quantified Differentiation from Trazodone Across Key Research Dimensions


5-HT1A Receptor Affinity: Etoperidone Shows 14% Higher Affinity Than Trazodone

In a head-to-head radioligand binding study using rat cerebral cortical synaptosomes with [3H]8-OH-DPAT as the radioligand, etoperidone demonstrated a Ki value of 20.2 nM at 5-HT1A sites, representing approximately 14% higher affinity compared to trazodone (Ki = 23.6 nM) [1]. The metabolite mCPP showed a Ki of 18.9 nM under identical conditions.

Receptor pharmacology Radioligand binding Serotonin receptors

In Vivo 5-HT1A Antagonism: Etoperidone Demonstrates 27% Greater Potency Than Trazodone

In a functional in vivo assay measuring inhibition of 8-OH-DPAT-induced reciprocal forepaw treading (RFT) in reserpinized rats, etoperidone exhibited an ID50 of 17.4 mg/kg (IP), compared to 23.8 mg/kg (IP) for trazodone [1]. This represents a 27% lower dose requirement for etoperidone to achieve equivalent blockade of 5-HT1A-mediated behavior. Neither compound produced substantial RFT when administered alone at 40 mg/kg, confirming predominant antagonist rather than agonist activity at 5-HT1A sites.

Behavioral pharmacology In vivo efficacy Serotonin antagonism

Biotransformation Rate: Etoperidone Metabolizes More Rapidly Than Trazodone

A comparative biotransformation study demonstrated that etoperidone undergoes more rapid metabolic conversion than trazodone [1]. Both compounds form m-chlorophenylpiperazine (mCPP) as a metabolite. The elimination half-life of mCPP derived from etoperidone was determined to be approximately 50-60 minutes, and notably, the elimination rate of mCPP was substantially lower than that of the parent compound trazodone [1].

Pharmacokinetics Drug metabolism mCPP formation

Acute Cardiovascular Toxicity: Etoperidone Occupies an Intermediate Safety Margin Between Trazodone and Imipramine

In a comparative cardiovascular toxicity study in rats following intravenous infusion, mortality outcomes ranked the compounds in order of increasing toxicity: trazodone (least toxic) < etoperidone (intermediate toxicity) < imipramine (most toxic) [1]. This ranking aligns with reported LD50 values: oral LD50 in rats is 720 mg/kg for etoperidone, while trazodone exhibits lower toxicity [2]. Both etoperidone and trazodone produced hypotension as the primary cardiovascular effect, whereas imipramine produced ECG changes (PR interval lengthening) before blood pressure effects [1].

Toxicology Cardiovascular safety LD50

Dopamine D2 Receptor Affinity: Etoperidone Exhibits Weak D2 Binding (Ki = 2,300 nM) with No Head-to-Head Comparator Data Available

Etoperidone demonstrates weak affinity for the dopamine D2 receptor, with a reported Ki value of 2,300 nM [1]. Affinity for the histamine H1 receptor is even lower at 3,100 nM, and binding to muscarinic acetylcholine receptors exceeds 35,000 nM [1]. Direct comparative D2 binding data for trazodone under identical assay conditions were not identified in the available primary literature; this evidence is therefore classified as class-level inference.

Receptor profiling Dopamine receptors Off-target binding

Analytical Utility: Etoperidone Hydrochloride Serves as a Validated Internal Standard for Trazodone Quantification

Etoperidone is employed as an internal standard in a validated gas chromatography-electron-impact selected-ion monitoring mass spectrometry (GC-MS) method for quantifying trazodone and its deuterated analog in human plasma [1]. The assay utilizes extraction from basic medium into n-butyl chloride followed by back-extraction into 0.1 M hydrochloric acid, with etoperidone serving as the reference compound for calibration and recovery correction [1].

Analytical chemistry GC-MS Method validation

Etoperidone Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Receptor Pharmacology Studies Requiring Quantified 5-HT1A Antagonism

Investigators studying 5-HT1A receptor pharmacology can leverage etoperidone hydrochloride as a tool compound with a precisely characterized affinity profile. The compound exhibits a Ki of 20.2 nM at 5-HT1A sites, representing quantifiably higher affinity (~14%) than its close analog trazodone (Ki = 23.6 nM) when assayed under identical radioligand binding conditions [1]. This differential provides a valuable reference point for structure-activity relationship studies within the phenylpiperazine class and enables dose-response comparisons in functional assays where in vivo ID50 values (etoperidone: 17.4 mg/kg IP; trazodone: 23.8 mg/kg IP) have been established [1].

Pharmacokinetic and Metabolism Studies of mCPP-Generating Compounds

Etoperidone hydrochloride is an appropriate reference compound for studies investigating the formation kinetics of m-chlorophenylpiperazine (mCPP), an active metabolite with complex serotonergic pharmacology. The compound undergoes more rapid biotransformation than trazodone, providing a distinct temporal profile for mCPP generation that is relevant for comparative metabolic studies [2]. Researchers investigating CYP450-mediated metabolism of phenylpiperazines, particularly the role of CYP3A4 in mCPP formation, can employ etoperidone as a structurally characterized substrate with known metabolic fate.

Analytical Method Development and Validation for Phenylpiperazine Quantification

Analytical chemistry laboratories developing or validating quantitative assays for trazodone and related phenylpiperazines can procure etoperidone hydrochloride as a validated internal standard for GC-MS methodologies [3]. The compound's structural similarity to trazodone confers comparable extraction and derivatization behavior, while its distinct chromatographic retention and mass spectral fragmentation pattern enable unambiguous differentiation from the analyte. This application has been demonstrated in plasma-based assays requiring extraction from basic medium with n-butyl chloride [3].

Comparative Toxicology and Cardiovascular Safety Pharmacology Studies

Investigators conducting comparative toxicology assessments of phenylpiperazine-class compounds can utilize etoperidone hydrochloride as a reference agent with established cardiovascular toxicity parameters. The compound occupies a quantifiably intermediate position between trazodone (less toxic) and imipramine (more toxic) in acute cardiovascular toxicity assays in rats [4], with defined LD50 values (oral LD50 in rats: 720 mg/kg) [5]. This positioning makes etoperidone valuable for benchmarking the safety margins of novel chemical entities within this structural class.

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